molecular formula C20H21N3O4 B11008631 N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11008631
M. Wt: 367.4 g/mol
InChI Key: RMGAGBHTPWPYKY-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical formula C20H21N3O4, is a fascinating compound with potential applications in various fields. Its structure consists of a pyrrolidine ring with an acetylamino-substituted phenyl group and a methoxy-substituted phenyl group. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of an appropriate amine (such as 3-aminophenylacetic acid) with 2-methoxybenzoyl chloride, followed by cyclization to form the pyrrolidine ring. The acetylamino group is introduced during the synthesis.

Reaction Conditions::

    Condensation: The reaction between the amine and benzoyl chloride typically occurs in an organic solvent (e.g., dichloromethane or chloroform) with a base (e.g., triethylamine) as a catalyst.

    Cyclization: Cyclization can be achieved under acidic or basic conditions, depending on the specific synthetic route.

Industrial Production:: While industrial-scale production methods may vary, the synthetic steps mentioned above serve as a foundation for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions may occur at the phenyl rings or the pyrrolidine nitrogen.

    Other Transformations: Further functional group modifications are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyrrolidine derivatives. Its unique combination of substituents contributes to its distinct properties.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-13(24)21-15-6-5-7-16(11-15)22-20(26)14-10-19(25)23(12-14)17-8-3-4-9-18(17)27-2/h3-9,11,14H,10,12H2,1-2H3,(H,21,24)(H,22,26)

InChI Key

RMGAGBHTPWPYKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC

Origin of Product

United States

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